
Nickel, bis(triphenylphosphine)-, dithiocyanate
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Overview
Description
Nickel, bis(triphenylphosphine)-, dithiocyanate is a coordination compound with the molecular formula C₃₈H₃₀N₂NiP₂S₂ and a molecular weight of 699.429 g/mol . This compound is known for its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nickel, bis(triphenylphosphine)-, dithiocyanate typically involves the reaction of nickel(II) chloride with triphenylphosphine and potassium thiocyanate in an appropriate solvent. The reaction is carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent control over reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Nickel, bis(triphenylphosphine)-, dithiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) complexes.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0) states.
Substitution: Ligand substitution reactions are common, where the triphenylphosphine or thiocyanate ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Various ligands like phosphines, amines, and thiolates can be used under controlled conditions.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) or nickel(0) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Nickel, bis(triphenylphosphine)-, dithiocyanate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of Nickel, bis(triphenylphosphine)-, dithiocyanate involves its ability to coordinate with various ligands and participate in redox reactions. The nickel center can undergo changes in oxidation state, which is crucial for its catalytic activity. The triphenylphosphine and thiocyanate ligands play a significant role in stabilizing the nickel center and facilitating its interactions with other molecules .
Comparison with Similar Compounds
Nickel, bis(triphenylphosphine)-, dichloride: This compound has similar structural properties but different reactivity due to the presence of chloride ligands instead of thiocyanate.
Nickel, bis(triphenylphosphine)-, dibromide: Similar to the dichloride compound, but with bromide ligands.
Nickel, bis(triphenylphosphine)-, diisothiocyanate: This compound has isothiocyanate ligands, which can lead to different reactivity and applications.
Uniqueness: Nickel, bis(triphenylphosphine)-, dithiocyanate is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other nickel complexes. The presence of both triphenylphosphine and thiocyanate ligands allows for versatile applications in catalysis and material science .
Properties
IUPAC Name |
nickel(2+);triphenylphosphane;dithiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2CHNS.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*2-1-3;/h2*1-15H;2*3H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENYPDFJOAABS-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-].C(#N)[S-].[Ni+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2NiP2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935609 |
Source
|
Record name | Nickel(2+) thiocyanate--triphenylphosphane (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15709-62-3 |
Source
|
Record name | Nickel, dithiocyanatobis(triphenylphosphine)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015709623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nickel(2+) thiocyanate--triphenylphosphane (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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